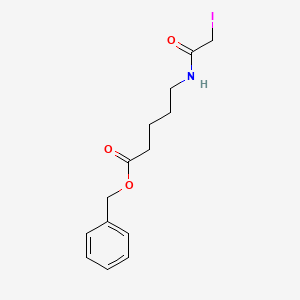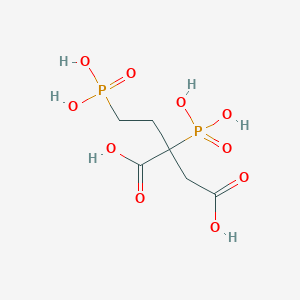
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is a chemical compound with the molecular formula C7H11O9P It is a phosphonic acid derivative that contains both phosphono and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of butanedioic acid derivatives with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The phosphono and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Aplicaciones Científicas De Investigación
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to natural phosphonates.
Mecanismo De Acción
The mechanism of action of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid involves its interaction with molecular targets such as enzymes. The compound can mimic natural phosphonates and carboxylates, allowing it to inhibit metabolic enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with similar functional groups.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with similar structural features.
Uniqueness
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is unique due to its specific combination of phosphono and carboxylic acid groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
65402-32-6 |
|---|---|
Fórmula molecular |
C6H12O10P2 |
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
2-phosphono-2-(2-phosphonoethyl)butanedioic acid |
InChI |
InChI=1S/C6H12O10P2/c7-4(8)3-6(5(9)10,18(14,15)16)1-2-17(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16) |
Clave InChI |
FVELLNXPMFCHQJ-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(O)O)C(CC(=O)O)(C(=O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



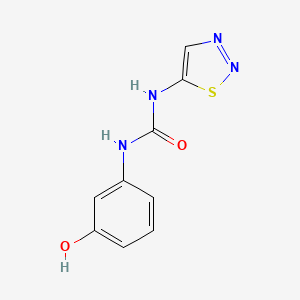
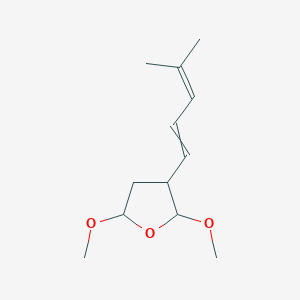

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
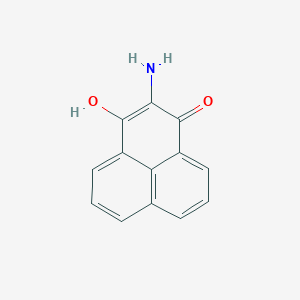
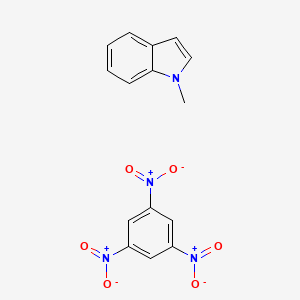
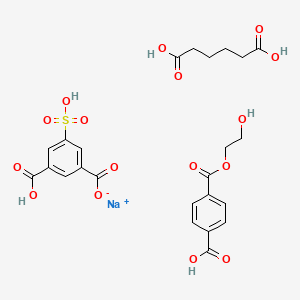
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)


![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
